molecular formula C11H12FNO4S B2884317 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1007962-28-8

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2884317
CAS No.: 1007962-28-8
M. Wt: 273.28
InChI Key: MMRFYVHZNFNROR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-fluorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

    1-(2-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.

    1-(2-Nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid: The nitro group introduces additional reactivity, particularly in reduction reactions.

The uniqueness of this compound lies in its fluorine atom, which can enhance its chemical stability, binding affinity, and selectivity for specific targets compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRFYVHZNFNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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